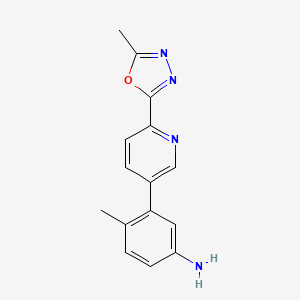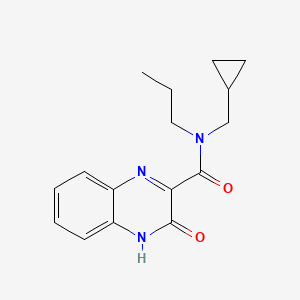
Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate is a complex organic compound that features a tert-butyl ester group, a benzyloxycarbonyl-protected amino group, and a dicyclohexylamine moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate typically involves multiple steps:
Formation of the tert-butyl ester: This can be achieved through the reaction of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.
Protection of the amino group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Coupling with dicyclohexylamine: The final step involves coupling the protected amino acid with dicyclohexylamine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the esterification step and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The amino group can participate in substitution reactions, especially after deprotection.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Alcohols are the primary products.
Substitution: The products depend on the nucleophile used but can include various substituted amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme interactions and protein modifications due to its reactive functional groups.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, particularly in drug design and development.
Industry
Industrially, the compound can be used in the production of specialty chemicals and materials, leveraging its unique reactivity and structural features.
作用機序
The mechanism of action of Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate involves its interaction with various molecular targets. The benzyloxycarbonyl group can be cleaved under specific conditions, revealing the reactive amino group. This can then participate in further chemical reactions, such as forming peptide bonds or undergoing nucleophilic substitution.
類似化合物との比較
Similar Compounds
N-tert-Butoxycarbonyl-L-alanine: Similar in having a tert-butyl ester group.
N-Benzyloxycarbonyl-L-phenylalanine: Similar in having a benzyloxycarbonyl-protected amino group.
Uniqueness
What sets Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate apart is the combination of these functional groups in a single molecule, providing a unique set of reactivity and applications that are not found in the individual similar compounds.
特性
分子式 |
C27H44N2O5 |
|---|---|
分子量 |
476.6 g/mol |
IUPAC名 |
N-cyclohexylcyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-10-12(13(17)18)16-14(19)20-9-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18);11-13H,1-10H2 |
InChIキー |
ICMWSONNKQDNLS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


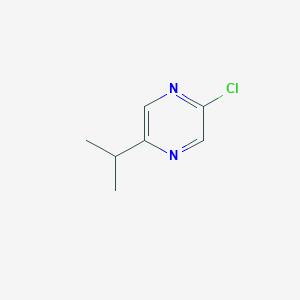
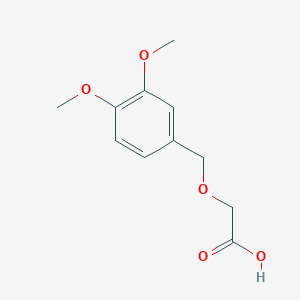
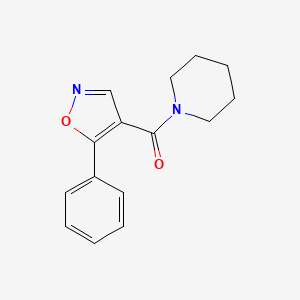
![6-[3-(4-Methoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-1H-indole](/img/structure/B13872973.png)
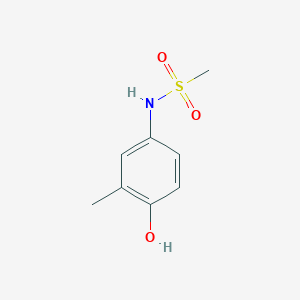
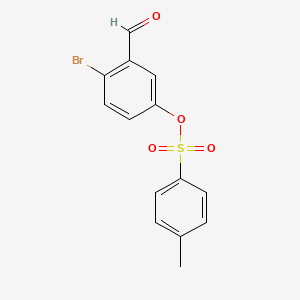


![1-[(4-methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13873002.png)

![1-Chloro-7-[(2-methylpropan-2-yl)oxy]heptane](/img/structure/B13873010.png)
